molecular formula C9H11NO2 B1601574 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid CAS No. 61009-82-3

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid

Cat. No.: B1601574
CAS No.: 61009-82-3
M. Wt: 165.19 g/mol
InChI Key: RAVWRTMGLMSMGT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid is a heterocyclic compound belonging to the class of indolizines. This compound is characterized by a fused ring system containing nitrogen, making it a significant structure in medicinal chemistry and organic synthesis .

Scientific Research Applications

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid typically involves cyclization reactions. One common method includes the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, which produces 6,7-dihydroindolizin-8(5H)-one. This intermediate is then formylated at C-3 followed by reduction to afford the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar cyclization and reduction steps as those used in laboratory settings, with optimizations for scale and yield .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological molecules. This interaction can lead to various biological effects, including modulation of enzyme activity and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system and the presence of a carboxylic acid group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5,6,7,8-tetrahydroindolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h4,6H,1-3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVWRTMGLMSMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489137
Record name 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61009-82-3
Record name 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5,6,7,8-tetrahydro-indolizine-1-carboxylic acid ethyl ester (2b) (3.0 g, 15.5 mmol) in methanol (46 ml) was added water (23 ml) and potassium hydroxide (6.4 g, 97 mmol) and the mixture was stirred at reflux until complete conversion according to LC/MS (ca. 3 h). 160 ml water was added the mixture was acidified with excess hydrochloric acid. The forming precipitate was filtered off, washed once with water and dried in vacuo to give 2.02 g (79%) of 5,6,7,8-tetrahydro-indolizine-1-carboxylic acid as white solid. LC/MS (method 5; MS ionization method ES−): Rt=3.08 min; m/z=164.06 (M−H−).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
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5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
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5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Reactant of Route 5
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid

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